Quinoline-2-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVMVMAUXYOQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375218 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50342-01-3 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Quinoline-2-Carbonyl Chloride Using Thionyl Chloride
Introduction: The Strategic Importance of Quinoline-2-Carbonyl Chloride
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[2][3] Consequently, functionalized quinolines are highly sought-after intermediates in drug discovery and development.[4]
This compound is a pivotal activated derivative of quinoline-2-carboxylic acid. As a highly reactive acyl chloride, it serves as a versatile building block for introducing the quinoline-2-carboxamide or ester moieties into target molecules through nucleophilic acyl substitution. This guide provides a comprehensive technical overview of its synthesis from quinoline-2-carboxylic acid using thionyl chloride (SOCl₂), a widely employed and efficient method. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical process parameters and safety considerations essential for researchers and drug development professionals.
The Reaction Mechanism: Converting a Carboxylic Acid to an Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and robust transformation. The significance of this reaction lies in converting the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group, thereby activating the carbonyl group for subsequent nucleophilic attack.[5][6] The reaction proceeds through a multi-step mechanism, generating gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the equilibrium towards the product.[7]
The mechanism can be dissected into two principal stages:
-
Formation of a Chlorosulfite Intermediate: The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[5][6] This forms a highly reactive intermediate. A subsequent proton transfer and elimination of a chloride ion yield a key acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate. This forms a tetrahedral intermediate which then collapses. The driving force for this collapse is the formation of the stable gaseous molecules SO₂ and another chloride ion, resulting in the final this compound product.[7]
Below is a diagrammatic representation of this mechanistic pathway.
Detailed Experimental Protocol
This section outlines a representative, self-validating laboratory procedure for the synthesis of this compound. The protocol's integrity relies on meticulous attention to anhydrous conditions and safe handling of reagents.
Reagents and Materials
| Material | Grade | Supplier | Notes |
| Quinoline-2-carboxylic acid | ≥98% | Standard chemical supplier | Must be thoroughly dried before use. |
| Thionyl chloride (SOCl₂) | ≥99% | Standard chemical supplier | Use a fresh bottle; avoid old stock which may have decomposed. |
| Toluene | Anhydrous | Standard chemical supplier | Other anhydrous, non-protic solvents like DCM can be used. |
| Deuterated Chloroform (CDCl₃) | NMR grade | Standard chemical supplier | For NMR analysis. |
Equipment Setup
-
Round-bottom flask (sized appropriately for the reaction scale), oven-dried.
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂) or connected to an inert gas line (N₂ or Ar).
-
Magnetic stirrer and stir bar.
-
Heating mantle with a temperature controller.
-
Gas trap/scrubber system containing an aqueous NaOH solution to neutralize evolved HCl and SO₂ gases.
-
Standard glassware for work-up (e.g., separatory funnel, Büchner funnel).
Step-by-Step Methodology
-
Preparation: Place quinoline-2-carboxylic acid (1.0 eq) into the oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (or another suitable solvent) to create a slurry. The exact volume can be adjusted based on the scale, typically aiming for a 0.5-1.0 M concentration.
-
Reagent Addition: Under an inert atmosphere and with gentle stirring, carefully add thionyl chloride (typically 1.5-3.0 eq) to the slurry at room temperature. The addition can be done via a syringe or dropping funnel. Note: The reaction is exothermic.[8] For larger-scale reactions, an ice bath may be necessary to control the initial temperature rise.
-
Reaction: Heat the reaction mixture to reflux (for toluene, this is ~110°C). The solid starting material should gradually dissolve as it converts to the more soluble acyl chloride.
-
Monitoring: The reaction's progress can be visually monitored by the cessation of gas evolution (HCl and SO₂).[8] For more precise tracking, aliquots can be carefully quenched and analyzed by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a cold trap and a base trap.
-
The crude this compound is often obtained as a solid or oil.
-
-
Purification:
-
The crude product can often be used directly in the next step if high purity is not required.
-
For purification, recrystallization from a non-protic solvent (e.g., hexanes, or a toluene/hexanes mixture) is a common method. Trituration with a dry, non-polar solvent can also be effective in removing impurities.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure.
-
FT-IR: To verify the presence of the characteristic acyl chloride carbonyl stretch (~1750-1800 cm⁻¹) and the disappearance of the broad carboxylic acid -OH stretch.
-
Mass Spectrometry: To confirm the molecular weight.
Key Considerations and Field-Proven Insights
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The presence of water will convert the product back to the starting carboxylic acid. Therefore, using oven-dried glassware and anhydrous solvents is paramount for achieving a high yield.[9]
-
Reagent Quality: Thionyl chloride decomposes over time, especially with exposure to moisture, forming HCl and SO₂. Using a fresh bottle or a recently distilled batch ensures reactivity and minimizes side reactions.
-
Stoichiometry and Solvent Choice: Using an excess of thionyl chloride can help drive the reaction to completion. In some protocols, thionyl chloride itself is used as the solvent (neat conditions), which can be effective but requires careful removal after the reaction. Using an inert solvent like toluene allows for better temperature control.
-
Potential Side Reactions: While generally a clean reaction, a potential side reaction is electrophilic chlorination of the quinoline ring, particularly at the electron-rich 4-position. One study noted the formation of 4-chlorothis compound as a byproduct.[10] Using controlled temperatures and avoiding prolonged reaction times can help minimize this.
-
Product Handling: The final product, this compound, is a moisture-sensitive and corrosive solid. It should be handled under an inert atmosphere and stored in a tightly sealed container in a desiccator.
Critical Safety Precautions
Thionyl chloride is a hazardous and corrosive chemical that requires strict safety protocols.
| Hazard | Mitigation Measures |
| Corrosive | Causes severe skin burns and eye damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and splash goggles with a face shield.[11] |
| Toxic by Inhalation | Vapors are highly irritating to the respiratory tract. All manipulations must be performed in a certified chemical fume hood.[12][13] |
| Reacts Violently with Water | The reaction with water is highly exothermic and produces large volumes of toxic HCl and SO₂ gas.[13] Never add water to thionyl chloride. Ensure all glassware is dry. For quenching, add the reaction mixture slowly to a large volume of ice-water or a basic solution. |
| Toxic Byproducts | The reaction generates HCl and SO₂ gases. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize these acidic gases.[8] |
Applications in Drug Discovery
The utility of this compound lies in its ability to readily form stable amide and ester linkages. This makes it an invaluable intermediate for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. Many FDA-approved drugs contain a quinoline core, and the ability to easily derivatize this scaffold is crucial for developing new therapeutic agents.[4][14] For example, the amide bond formed from an acyl chloride is a key structural feature in many biologically active molecules.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is an efficient and reliable transformation that is fundamental to the synthesis of complex quinoline derivatives. Success hinges on a solid understanding of the reaction mechanism, strict adherence to anhydrous conditions, and rigorous safety practices. By following the guidelines and insights presented in this guide, researchers and drug development professionals can confidently and safely produce this key synthetic intermediate for advancing their research programs.
References
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Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available from: [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]
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Standard synthesis of this compound (2) together with... ResearchGate. Available from: [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products. National Center for Biotechnology Information (PMC). Available from: [Link]
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Safety Data Sheet: Thionyl chloride. Carl ROTH. Available from: [Link]
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Common Name: THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]
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Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[15][16]oxathioles and their transformations. ResearchGate. Available from: [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Available from: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available from: [Link]
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Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available from: [Link]
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SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available from: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Center for Biotechnology Information (PMC). Available from: [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information (PMC). Available from: [Link]
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Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available from: [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available from: [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available from: [Link]
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The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available from: [Link]
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An In-Depth Technical Guide to Quinoline-2-Carbonyl Chloride: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of quinoline-2-carbonyl chloride, a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. We will delve into its chemical properties, explore its reactivity with various nucleophiles, provide detailed experimental protocols, and discuss its significance in the synthesis of biologically active compounds.
Introduction to this compound
This compound, also known as quinaldoyl chloride, is a reactive acyl chloride derivative of quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of the highly electrophilic carbonyl chloride group at the 2-position of the quinoline ring makes this compound an exceptionally useful intermediate for introducing the quinoline-2-carbonyl moiety into various molecules, thereby enabling the synthesis of a diverse array of derivatives for drug discovery and materials science.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₆ClNO | N/A |
| Molecular Weight | 191.62 g/mol | N/A |
| Appearance | Typically a solid | General Knowledge |
| Melting Point | 66-71 °C | [3] |
| Boiling Point | 314.3 ± 15.0 °C at 760 mmHg | [3] |
| Solubility | Reacts with water and other protic solvents. Soluble in many aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General Chemical Principles |
| Stability | Moisture-sensitive. Should be stored under inert, dry conditions. | General Chemical Principles |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the reaction of quinoline-2-carboxylic acid (quinaldic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5]
Experimental Protocol: Synthesis of this compound from Quinaldic Acid[5]
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly for the next step or purified by recrystallization from a suitable anhydrous solvent (e.g., hexane).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride and the product, this compound, are both highly reactive towards water. Any moisture would lead to the hydrolysis of the acyl chloride back to the carboxylic acid, reducing the yield.
-
Inert Atmosphere: This prevents the introduction of atmospheric moisture into the reaction.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the conversion of the carboxylic acid to the acyl chloride.
-
Gas Trap: The reaction produces toxic gases (HCl and SO₂), which must be neutralized for safety and environmental reasons.
Caption: Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles.
Reactivity with Nucleophiles
The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
Sources
An In-depth Technical Guide to Quinoline-2-carbonyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Quinoline-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for its effective utilization in research and development.
Core Identification and Physicochemical Properties
This compound, identified by CAS Number 50342-01-3 , is a reactive acyl chloride derivative of quinaldic acid. Its strategic importance lies in the versatile reactivity of the carbonyl chloride group, which serves as a linchpin for introducing the quinoline-2-carboxamide moiety into a diverse range of molecular scaffolds.
| Property | Value | Source |
| CAS Number | 50342-01-3 | [1] |
| Molecular Formula | C₁₀H₆ClNO | [1] |
| Molecular Weight | 191.61 g/mol | [1] |
| Appearance | White to yellow crystalline solid (predicted) | General knowledge |
| Melting Point | 96-98 °C (decomposes) | [1] |
Molecular Structure:
The molecular architecture of this compound features a quinoline ring system with a carbonyl chloride substituent at the 2-position. The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.
Caption: Molecular structure of this compound.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the reaction of its corresponding carboxylic acid, quinaldic acid (quinoline-2-carboxylic acid), with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[2]
Experimental Protocol: Synthesis from Quinaldic Acid
Materials:
-
Quinaldic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add quinaldic acid.
-
Add anhydrous toluene or DCM to suspend the acid.
-
Slowly add thionyl chloride to the suspension at room temperature. The addition is often exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
The resulting crude this compound can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane or a mixture of hexane and toluene) to yield the pure product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and also serves as a solvent in some cases.
-
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.
-
Reflux: The elevated temperature accelerates the reaction rate, ensuring a complete and timely conversion.
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. The quinoline ring itself influences the reactivity; the electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Acyl Substitution:
The cornerstone of this compound's utility is its reaction with nucleophiles. This proceeds via a classic nucleophilic acyl substitution mechanism.
Caption: General mechanism of nucleophilic acyl substitution.
Common Nucleophilic Reactions:
-
Amidation: Reaction with primary or secondary amines is a facile process that yields the corresponding quinoline-2-carboxamides. This is arguably the most significant application in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.[3]
-
Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct affords quinoline-2-carboxylates.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic compounds, although the reactivity of the quinoline ring itself can lead to complex outcomes.
The quinoline ring is generally susceptible to nucleophilic substitution at the 2- and 4-positions. However, the high reactivity of the acyl chloride group typically ensures that reactions with nucleophiles occur preferentially at the carbonyl carbon.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The specific splitting patterns will be complex due to coupling between adjacent protons on both the benzene and pyridine rings. |
| ¹³C NMR | The carbonyl carbon will exhibit a characteristic signal in the downfield region (typically δ 160-170 ppm). Aromatic carbons of the quinoline ring will appear in the range of δ 120-150 ppm.[4][5] |
| FTIR | A strong, sharp absorption band corresponding to the C=O stretch of the acyl chloride will be observed at a high frequency, typically in the range of 1750-1800 cm⁻¹.[6][7] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation will likely involve the loss of the chlorine radical and carbon monoxide.[8] |
Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][9][10] this compound serves as a critical intermediate for the synthesis of many of these complex molecules.
Role as a Synthetic Building Block:
The primary utility of this compound is to introduce the quinoline-2-carboxamide functionality. This is a key structural motif in several biologically active compounds. The ability to readily react with a wide range of amines allows for the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery programs.
Examples of Quinoline-Containing Drugs: While direct synthesis from this compound may not always be the final industrial route, it is a valuable tool in the initial discovery and optimization phases for compounds structurally related to drugs such as:
-
Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
-
Cabozantinib: A multi-targeted tyrosine kinase inhibitor for the treatment of certain types of cancer.
The synthesis of these and other complex molecules often involves the formation of an amide bond with a substituted aniline or other amine-containing fragment, a reaction for which this compound is an ideal starting material.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: As an acyl chloride, it is corrosive and will react with moisture to produce hydrochloric acid. It is expected to be a skin and eye irritant. The parent quinoline molecule is classified as harmful if swallowed or in contact with skin, a suspected mutagen, and a potential carcinogen.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin, eyes, and clothing. Handle under an inert atmosphere to prevent decomposition.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible substances such as alcohols and amines.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily form amide bonds makes it an essential tool for the construction of complex molecules containing the quinoline-2-carboxamide scaffold. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to confidently incorporate this important building block into their synthetic strategies for the discovery and development of novel therapeutic agents.
References
- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Standard synthesis of this compound (2) together with... [Image]. Retrieved from [Link]
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10.
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National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid [Image]. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
- Penta chemicals. (2025, May 13).
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20939–20967.
- National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). MASS spectrum of quinoline (Q)
- Career Henan Chemical Co. (n.d.). This compound CAS NO.50342-01-3.
- MDPI. (n.d.).
- SAFETY D
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi.
- Atmospheric Chemistry and Physics. (2014, November 6).
- PubChem. (n.d.). Quinoline.
- Chemos GmbH&Co.KG. (n.d.).
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- ACS Publications. (n.d.).
- CDH Fine Chemical. (n.d.).
- ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.
- Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- ghc.de. (2024, June 6). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking * SECTION 2.
- The Royal Society of Chemistry. (n.d.).
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- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols: The Role of Quinoline-2-carbonyl Chloride in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of quinoline-2-carbonyl chloride as a versatile reagent for peptide synthesis and modification. This document delves into the causality behind experimental choices, offering field-proven insights to ensure scientifically sound and reproducible outcomes.
Introduction: The Quinoline Moiety as a Privileged Scaffold
The quinoline heterocycle is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its rigid, aromatic structure allows for π–π stacking interactions, hydrogen bonding, and metal chelation, making it a valuable scaffold in drug discovery.[1] The introduction of a quinoline moiety into a peptide sequence can significantly influence its conformational stability, receptor binding affinity, and pharmacokinetic properties. This compound, as a reactive derivative of quinaldic acid, provides a direct and efficient means to incorporate this privileged scaffold into peptide structures.
Core Applications of this compound in Peptide Chemistry
This compound is a highly reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with primary and secondary amines. In the context of peptide chemistry, this reactivity is primarily exploited for the modification of the N-terminal α-amine and the ε-amine of lysine side chains.
N-Terminal Capping of Peptides
Capping the N-terminus of a peptide with a quinoline-2-carbonyl group can serve several purposes:
-
Modulation of Biological Activity: The N-terminus of many biologically active peptides is crucial for receptor recognition. Capping can either block or mimic this recognition, leading to agonist or antagonist activity.
-
Increased Proteolytic Stability: N-terminal acylation can protect peptides from degradation by exopeptidases, thereby increasing their in vivo half-life.[2]
-
Introduction of a Fluorescent Reporter Group: The quinoline ring possesses intrinsic fluorescence, allowing the modified peptide to be used as a probe in binding assays and imaging studies.[3]
Side-Chain Modification of Lysine Residues
The ε-amino group of lysine residues provides a nucleophilic handle for modification within the peptide sequence.[4] Reaction with this compound allows for the site-selective introduction of the quinoline moiety, which can be used to:
-
Probe Structure-Activity Relationships (SAR): By systematically modifying lysine residues, researchers can elucidate the role of specific amino acids in peptide function.
-
Develop Peptide-Drug Conjugates: The quinoline scaffold can be further functionalized to attach cytotoxic drugs or other therapeutic agents.
-
Create Branched or Cyclic Peptides: Modification of lysine side chains can be a key step in the synthesis of more complex peptide architectures.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
General Considerations
-
Reagent Purity: this compound is moisture-sensitive and should be handled under anhydrous conditions. Use of freshly opened or properly stored reagent is critical for high reaction yields. The synthesis of this compound can be achieved by reacting quinaldic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[5]
-
Solvent Selection: Anhydrous, amine-free solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are recommended for solution-phase reactions.
-
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is required to neutralize the HCl generated during the acylation reaction.
Protocol 1: Solution-Phase N-Terminal Modification of a Peptide
This protocol describes the N-terminal capping of a peptide in solution.
Workflow Diagram:
Caption: Workflow for solution-phase N-terminal peptide modification.
Step-by-Step Methodology:
-
Peptide Preparation: Ensure the peptide is fully deprotected at the N-terminus and lyophilized to remove any residual acids from cleavage.
-
Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL. The choice of DMF is due to its excellent solvating properties for a wide range of peptides.
-
Basification: Cool the solution to 0°C in an ice bath. Add 2-3 equivalents of DIEA. The excess base ensures that the peptide's N-terminus remains deprotonated and nucleophilic.
-
Acylation: Slowly add a solution of this compound (1.2-1.5 equivalents) in anhydrous DMF to the stirred peptide solution. The slight excess of the acylating agent drives the reaction to completion. The reaction is performed at 0°C to control the reactivity of the acid chloride and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS.
-
Quenching: Once the reaction is complete, quench any remaining this compound by adding a small amount of water or dilute aqueous acid (e.g., 0.1% TFA).
-
Purification: Purify the crude reaction mixture by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6] A standard C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Characterization: Confirm the identity and purity of the N-terminally modified peptide by LC-MS and, if necessary, NMR spectroscopy.[7]
Data Presentation:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Good peptide solubility, compatible with reaction conditions. |
| Base | DIEA | Non-nucleophilic, effectively scavenges HCl. |
| Stoichiometry | 1.2-1.5 eq. This compound | Ensures complete reaction of the peptide. |
| Temperature | 0°C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion. |
Protocol 2: On-Resin N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)
This protocol is integrated into a standard Fmoc-based SPPS workflow.[3][8]
Workflow Diagram:
Caption: Workflow for on-resin N-terminal peptide capping.
Step-by-Step Methodology:
-
Fmoc Deprotection: After the final amino acid coupling in your SPPS protocol, perform the standard Fmoc deprotection step (e.g., 20% piperidine in DMF) to expose the N-terminal α-amine.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Capping Reaction: Prepare a solution of this compound (3-5 equivalents) and DIEA (5-7 equivalents) in DMF. Add this solution to the resin and agitate at room temperature for 30-60 minutes. The larger excess of reagents is used to drive the reaction to completion on the solid support.
-
Washing: Wash the resin extensively with DMF and then with DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Proceed with the standard cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Purification and Characterization: Purify and characterize the resulting peptide as described in Protocol 1.
Protocol 3: Selective Modification of Lysine Side Chains
Achieving selectivity between the N-terminal α-amine and the ε-amine of lysine can be challenging. One strategy is to temporarily protect the N-terminus while modifying the lysine side chain.
Workflow Diagram:
Caption: Workflow for selective lysine side-chain modification.
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the peptide with an N-terminal protecting group that is orthogonal to the lysine side-chain protecting group (if any are present and need to remain). For instance, use a Boc group on the N-terminus if Fmoc chemistry is used for the rest of the synthesis.
-
Selective Deprotection: Selectively deprotect the lysine side chain(s) while keeping the N-terminus protected.
-
Modification: Follow the solution-phase modification procedure outlined in Protocol 1, adjusting the stoichiometry of this compound and base to the number of lysine residues to be modified.
-
N-Terminal Deprotection: After purification of the lysine-modified, N-terminally protected peptide, remove the N-terminal protecting group (e.g., with TFA for a Boc group).
-
Final Purification: Perform a final purification step by RP-HPLC to obtain the desired product.
Trustworthiness: A Self-Validating System
The success of these protocols relies on careful monitoring and characterization at each stage.
-
Reaction Monitoring: The use of analytical LC-MS is crucial to track the consumption of the starting peptide and the formation of the desired product. This allows for optimization of reaction times and ensures complete conversion.
-
Purity Assessment: RP-HPLC with UV detection at 214 nm and 280 nm is the standard for assessing the purity of the final peptide.[7]
-
Identity Confirmation: High-resolution mass spectrometry provides accurate mass determination, confirming the successful addition of the quinoline-2-carbonyl group (mass shift of +155.03 Da).
Causality in Experimental Choices: Why These Conditions?
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The presence of water will lead to the formation of quinaldic acid, reducing the yield of the desired peptide conjugate.
-
Non-Nucleophilic Base: A bulky, non-nucleophilic base like DIEA is used to avoid competition with the peptide's amino groups in reacting with the acyl chloride.
-
Controlled Temperature: Starting the reaction at 0°C mitigates the high reactivity of the acyl chloride, preventing potential side reactions such as diacylation or reaction with other nucleophilic side chains (e.g., hydroxyl groups of serine or threonine, though this is less favorable).
Conclusion
This compound is a valuable tool for the chemical modification of peptides. Its reactivity allows for efficient N-terminal capping and lysine side-chain modification, enabling the introduction of a versatile quinoline scaffold. This modification can be leveraged to enhance proteolytic stability, modulate biological activity, and introduce a fluorescent reporter group. The protocols detailed herein provide a robust framework for the successful synthesis and characterization of quinoline-modified peptides, empowering researchers in their drug discovery and chemical biology endeavors.
References
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- He, R., & Tsou, C. L. (1992). Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal, 287(Pt 3), 1001–1005.
- Jain, A. K., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 979373.
- Krokhin, O. V. (2014). Sequence-specific retention calculator. A simple and reliable tool for peptide identification in proteomics by retention time prediction. Methods in Molecular Biology, 1156, 337-351.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Muscia, G., et al. (2013). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 20(13), 1647-1660.
- Nagele, E., et al. (1997). Peptide mapping by nano-electrospray ionization mass spectrometry. Electrophoresis, 18(1), 30-35.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pícha, J., et al. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 23(11), 2824.
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Váňa, M., et al. (2017). Synthesis and in vitro antimycobacterial evaluation of N-substituted quinoline-2-carboxamides. Molecules, 22(10), 1735.
- Yates, J. R., et al. (1995). Method to identify proteins by sequence database searching using mass spectrometry data. Analytical Chemistry, 67(8), 1426-1436.
- Zhu, Q., et al. (2022). A novel method for chemo- or site-selectively quinolylation of Lys residues in peptides, proteins, and living cells. Chemical Science, 13(15), 4307-4314.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
Sources
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- 2. cem.de [cem.de]
- 3. peptide.com [peptide.com]
- 4. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.uci.edu [chem.uci.edu]
Quinoline-2-Carbanyl Chloride: A Versatile Fluorogenic Reagent for Sensitive Detection and Imaging
Introduction: Unveiling the Potential of a Compact Fluorophore
In the landscape of fluorescent labeling, the quest for reagents that are not only sensitive but also structurally compact and synthetically accessible is perpetual. Quinoline-2-carbonyl chloride emerges as a compelling candidate in this arena. The inherent fluorescence of the quinoline scaffold, a bicyclic aromatic heterocycle, provides a robust foundation for the development of fluorescent probes.[1][2] The reactivity of the acyl chloride functional group allows for straightforward covalent labeling of a wide array of nucleophilic moieties, including primary and secondary amines, phenols, and thiols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile fluorescent labeling agent. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for various applications, and present the photophysical characteristics of the resulting fluorescent derivatives.
The core strength of this compound lies in its ability to form stable carboxamides, esters, and thioesters upon reaction with the respective nucleophiles. This transformation effectively appends the fluorescent quinoline tag to the molecule of interest, enabling its detection and quantification at low concentrations. The resulting quinoline-2-carboxamides, in particular, have been the subject of numerous studies, not only for their fluorescent properties but also for their diverse biological activities.[3][4] This dual nature opens up intriguing possibilities for designing theranostic agents, where the fluorescent tag can be used for both imaging and therapeutic purposes.
Mechanism of Action: The Chemistry of Fluorescence Activation
The utility of this compound as a fluorescent labeling agent is predicated on a simple yet robust chemical reaction: nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles such as the lone pair of electrons on the nitrogen of an amine, the oxygen of a phenol, or the sulfur of a thiol.
The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group, resulting in the formation of a stable amide, ester, or thioester bond. This covalent linkage permanently attaches the quinoline fluorophore to the target molecule.
Caption: Nucleophilic acyl substitution mechanism of this compound with a nucleophile.
The fluorescence of the resulting quinoline derivative is a key feature. While quinoline itself is fluorescent, the photophysical properties of the labeled product can be influenced by the nature of the conjugated nucleophile and the surrounding solvent environment. This phenomenon, known as solvatochromism, can be exploited for sensing applications.[5]
Synthesis of this compound: A Foundational Protocol
The starting point for all labeling applications is the synthesis of high-purity this compound. The following protocol, adapted from established literature procedures, utilizes the reaction of 2-quinaldic acid with oxalyl chloride, a mild and effective chlorinating agent.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Quinaldic acid
-
Oxalyl chloride
-
Dry toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Petroleum ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2-quinaldic acid (1.0 eq) in dry toluene.
-
Addition of Oxalyl Chloride: While stirring at room temperature, add oxalyl chloride (2.2 eq) dropwise to the suspension using a dropping funnel.
-
Initiation of Reaction: After the addition is complete, add a catalytic amount of anhydrous DMF (2-3 drops) to the reaction mixture.
-
Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO and CO2).
-
Work-up: Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting crude this compound with petroleum ether to remove any remaining impurities. The product is typically a solid and can be used directly in the subsequent labeling reactions.
Note: this compound is sensitive to moisture and should be handled in a dry environment and stored under an inert atmosphere.
Application in Pre-Column Derivatization for HPLC Analysis
One of the most powerful applications of this compound is as a pre-column derivatization reagent for the sensitive detection of primary and secondary amines, such as amino acids, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6][7] The derivatization step converts the non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives, significantly enhancing the sensitivity and selectivity of the analysis.
Experimental Protocol: HPLC Analysis of Amino Acids
1. Derivatization Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile.
-
Sample Preparation: Prepare a standard solution of the amino acid(s) of interest in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Derivatization Reaction: To the amino acid solution, add an excess of the this compound solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for a defined period (e.g., 15-30 minutes). The optimal pH, temperature, and reaction time should be determined empirically for each specific application.
-
Quenching: After the desired reaction time, quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to consume any unreacted this compound.
2. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically suitable for the separation of the derivatized amino acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Fluorescence Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the quinoline-2-carboxamide derivatives.
Caption: Workflow for HPLC analysis of amino acids using pre-column derivatization with this compound.
Photophysical Properties of Quinoline-2-Carboxamide Derivatives
The fluorescence characteristics of the labeled molecules are of paramount importance for their application. The following table summarizes the typical photophysical properties of N-substituted quinoline-2-carboxamides. It is important to note that these values can vary depending on the specific substituent and the solvent used.[5]
| Derivative Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| N-Alkyl-quinoline-2-carboxamides | ~315 - 330 | ~380 - 420 | ~65 - 90 | Moderate |
| N-Aryl-quinoline-2-carboxamides | ~320 - 350 | ~400 - 450 | ~80 - 100 | Moderate to High |
Note: The quantum yields of quinoline derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups on the substituent. For instance, nitro groups are known to quench fluorescence.[5]
Application in Fluorescent Labeling of Phenols and Thiols
The reactivity of this compound extends beyond amines to include other important biological nucleophiles such as phenols and thiols. This allows for the fluorescent labeling of a broader range of biomolecules, including tyrosine-containing peptides and cysteine-containing proteins.
Experimental Protocol: Labeling of Phenols and Thiols
The general protocol for labeling phenols and thiols is similar to that for amines, with some modifications to the reaction conditions.
-
For Phenols: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to deprotonate the phenolic hydroxyl group and enhance its nucleophilicity.
-
For Thiols: The reaction with thiols is generally facile and can often be performed under neutral or slightly basic conditions.
The resulting quinoline-2-esters and -thioesters are also fluorescent, although their photophysical properties may differ from the corresponding amides.
Application in Cellular Imaging
The compact size and fluorescent nature of the quinoline moiety make this compound a promising tool for intracellular imaging. By conjugating it to cell-penetrating peptides or molecules with specific cellular targets, it is possible to visualize and track these molecules within living cells.[2]
General Protocol for Cellular Labeling:
-
Cell Culture: Culture the cells of interest on a suitable substrate for microscopy (e.g., glass-bottom dishes).
-
Labeling: Incubate the cells with a solution of the this compound-conjugated molecule at an appropriate concentration and for a sufficient duration to allow for cellular uptake and labeling.
-
Washing: Gently wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound fluorescent probe.
-
Imaging: Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter set for the quinoline fluorophore.
Note: The specific conditions for cell labeling, including concentration, incubation time, and temperature, will need to be optimized for each specific probe and cell type.
Conclusion and Future Perspectives
This compound represents a versatile and accessible fluorescent labeling agent with broad applicability in chemical and biological sciences. Its straightforward reactivity with a range of nucleophiles, coupled with the favorable photophysical properties of the resulting derivatives, makes it a valuable tool for sensitive detection in analytical techniques such as HPLC and for cellular imaging studies. The potential to fine-tune the fluorescent properties through structural modification of the quinoline core or the conjugated molecule opens up exciting avenues for the rational design of novel fluorescent probes with tailored characteristics for specific applications. As research in this area continues, we can expect to see an expansion of the applications of this compound and its derivatives in diverse fields, from diagnostics and drug discovery to materials science.
References
-
(No author given). (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed Central. Retrieved from [Link]
-
(No author given). (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Retrieved from [Link]
-
(No author given). (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC. Retrieved from [Link]
-
Singh, P., & Singh, J. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PMC. Retrieved from [Link]
-
Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Retrieved from [Link]
-
Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta. Retrieved from [Link]
-
(No author given). (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. SciSpace. Retrieved from [Link]
-
(No author given). (2020). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. Retrieved from [Link]
-
(No author given). (n.d.). Core-Labeling (Radio) Synthesis of Phenols. PubMed Central. Retrieved from [Link]
-
(No author given). (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. Retrieved from [Link]
-
(No author given). (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Retrieved from [Link]
-
(No author given). (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. PubMed. Retrieved from [Link]
-
(No author given). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Retrieved from [Link]
-
(No author given). (2021). 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde labeling for direct analysis of amino acids in plasma is not suitable for simultaneous quantification of tryptophan, tyrosine, valine, and isoleucine by CE/fluorescence. PubMed. Retrieved from [Link]
-
(No author given). (n.d.). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. PubMed. Retrieved from [Link]
-
(No author given). (n.d.). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Retrieved from [Link]
-
(No author given). (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. Retrieved from [Link]
-
(No author given). (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Agilent. Retrieved from [Link]
-
(No author given). (n.d.). Fluorescent Labeling Of COS-7 Expressing SNAP-tag Fusion Proteins l Protocol Preview. YouTube. Retrieved from [Link]
Sources
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Quinoline-2-Carbonyl Chloride
Welcome to the Technical Support Center for the purification of crude quinoline-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this highly reactive intermediate. Here, we will address common challenges and provide practical, field-proven solutions to ensure the successful purification of your target compound.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its preparation, typically from quinoline-2-carboxylic acid and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, is often straightforward. However, the purification of the crude product presents a significant challenge due to the inherent reactivity of the acyl chloride functional group.[1] Hydrolysis, decomposition, and side-reactions are common hurdles that can lead to low yields and impure material. This guide provides a structured approach to troubleshooting these issues and offers reliable purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized using thionyl chloride?
A1: The impurity profile can vary depending on the reaction conditions and the purity of the starting materials. However, common impurities include:
-
Unreacted Quinoline-2-Carboxylic Acid: Incomplete reaction is a frequent issue.
-
Thionyl Chloride (SOCl₂): Excess reagent is often used to drive the reaction to completion.[2]
-
Hydrolysis Product (Quinoline-2-Carboxylic Acid): The acyl chloride is highly susceptible to hydrolysis from atmospheric moisture or residual water in the reaction mixture.[3]
-
Side-Products from Thionyl Chloride: Commercial thionyl chloride can contain impurities like sulfur chlorides (S₂Cl₂, SCl₂) which can lead to byproducts.[4] Thermal decomposition of thionyl chloride can also generate impurities.[5]
-
4-Chlorothis compound: Under certain conditions, chlorination of the quinoline ring can occur as a side reaction.[6]
Q2: Can I purify this compound using silica gel column chromatography?
A2: It is generally not recommended. Acyl chlorides are highly reactive and can be unstable on silica gel.[7] The acidic nature of silica can catalyze the hydrolysis of the acyl chloride back to the carboxylic acid. If chromatography is unavoidable, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like neutral alumina. However, these methods should be approached with caution and may still lead to significant product loss.
Q3: How can I monitor the progress of the reaction to ensure complete conversion of the carboxylic acid?
A3: Direct monitoring of the acyl chloride by Thin Layer Chromatography (TLC) is often unreliable due to its rapid hydrolysis on the silica plate.[8] A more dependable method is to quench a small aliquot of the reaction mixture with anhydrous methanol. This converts the reactive acyl chloride into a stable methyl ester (methyl quinoline-2-carboxylate), which can be easily monitored by TLC or LC-MS against the starting carboxylic acid.[7]
Q4: My crude product is a dark oil or tar. What could be the cause?
A4: Dark coloration or tar formation can result from several factors:
-
High Reaction Temperature: Overheating the reaction mixture can lead to decomposition of the starting material or product.
-
Impurities in Thionyl Chloride: As mentioned, impurities in the chlorinating agent can lead to side reactions and colored byproducts.[4]
-
Side Reactions with the Quinoline Nitrogen: Although less common, the nitrogen atom of the quinoline ring can potentially participate in side reactions under harsh conditions.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the workup and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Acyl Chloride | 1. Incomplete reaction. 2. Hydrolysis during workup. 3. Product decomposition. | 1. Ensure complete reaction: Monitor by quenching an aliquot with methanol and analyzing by TLC/LC-MS. Consider extending the reaction time or using a slight excess of fresh thionyl chloride. 2. Minimize hydrolysis: Conduct the workup under anhydrous conditions. Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[9] 3. Avoid high temperatures: Remove excess thionyl chloride and solvent under reduced pressure at low temperatures. |
| Product is Contaminated with Starting Material | Incomplete conversion of quinoline-2-carboxylic acid. | Increase the reaction time or the stoichiometry of the chlorinating agent. Ensure the quinoline-2-carboxylic acid is completely dry before starting the reaction. |
| Product Hydrolyzes Back to Carboxylic Acid | Exposure to moisture during workup or storage. | Handle the crude product quickly and under an inert atmosphere. For subsequent reactions, it is often best to use the crude acyl chloride immediately after removing the excess thionyl chloride.[7] If storage is necessary, do so in a sealed container under argon or nitrogen in a desiccator at low temperature.[10] |
| Difficulty Removing Excess Thionyl Chloride | Thionyl chloride has a relatively high boiling point (76 °C). | After initial evaporation under reduced pressure, add an anhydrous, high-boiling solvent like toluene and re-evaporate.[2] This azeotropic removal is highly effective. Repeat this process 2-3 times to ensure all traces of thionyl chloride are gone. |
| Purification by Distillation is Unsuccessful | The product may be a high-boiling point solid or oil, or it may decompose at the required temperature. | Use high-vacuum distillation to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures. Precise boiling point data for this compound is not readily available, so a careful, gradual increase in temperature is advised. |
| Purification by Recrystallization Fails (Oiling Out) | The compound is melting at the temperature of the recrystallization solvent rather than dissolving and recrystallizing. | This is a common issue with compounds that have melting points close to the boiling point of the chosen solvent. Try using a lower-boiling solvent or a solvent mixture. Hexane or a mixture of hexane and a small amount of a more polar, non-protic solvent like anhydrous toluene or dichloromethane could be attempted under strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis and In-Situ Use of Crude this compound
This protocol is recommended when the acyl chloride is to be used immediately in a subsequent reaction, which is the most common and often the most successful approach.
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging the Flask: Add quinoline-2-carboxylic acid (1.0 eq) to the flask.
-
Addition of Reagents: Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by quenching an aliquot with anhydrous methanol and analyzing by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate again under reduced pressure. Repeat this step once more.[2]
-
Result: The resulting crude this compound is typically a solid or oil and should be used immediately in the next synthetic step without further purification.
Protocol 2: Purification by High-Vacuum Distillation (for experienced users)
Caution: This procedure should only be attempted if a highly pure, isolated sample of the acyl chloride is absolutely necessary and other methods have failed. There is a significant risk of product decomposition.
Procedure:
-
Preparation of Crude Product: Prepare the crude this compound as described in Protocol 1, ensuring all thionyl chloride has been meticulously removed.
-
Distillation Setup: Use a short-path distillation apparatus to minimize the surface area and the time the compound is exposed to heat. Ensure all glassware is scrupulously dry.
-
Distillation: Apply a high vacuum (e.g., <1 mmHg) and gently heat the flask containing the crude product. The distillation temperature will need to be determined empirically but is expected to be significantly above 100 °C even under high vacuum.
-
Collection: Collect the distilled product in a cooled receiving flask.
-
Storage: Immediately store the purified product under an inert atmosphere in a sealed container at low temperature.
Visualization of Key Concepts
Workflow for the Synthesis and Purification of this compound
Caption: A decision tree to guide the selection of a suitable purification strategy for this compound.
References
-
Jílek, P., et al. (2011). Standard synthesis of this compound (2) together with 4-chlorothis compound (3). ResearchGate. Available at: [Link]
- BenchChem (2025).
- BenchChem (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- BenchChem (2025).
- BenchChem (2025). Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride. BenchChem.
- BenchChem (2025).
- BenchChem (2025).
- El-Sakka, I. A., & Hassan, A. A. (2004). Synthetic uses of thionyl chloride.
- IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- International Journal of Chemical Studies (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- MDPI (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.
- MDPI (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- MDPI (2025).
- ResearchGate (2019). What should i reconsider in my experiment for acyl chloride to be formed?
- Reddit (2024). Acid chloride TLC. r/chemhelp.
- RSC Publishing (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Sciencemadness Discussion Board (2013). SOCl2: carboxylic acid to acid chloride: impurity! Sciencemadness Discussion Board.
- ResearchGate (2016). Can anyone explain the residues in our thionyl chloride reaction?
- Advanced Journal of Chemistry, Section A (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Sciencemadness Discussion Board (2020). Acyl chlorides stability. Sciencemadness Discussion Board.
- Organic Syntheses (n.d.). 1. Procedure. Organic Syntheses.
- Chemistry Steps (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- BenchChem (2025). Preventing hydrolysis of 6-Nitropyridine-2-carbonyl chloride during reaction setup. BenchChem.
- PubMed Central (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Chemical Communications (RSC Publishing) (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- BenchChem (2025).
- Parke, Davis & Company (1949). Quinoline compounds and process of making same. U.S.
- Google Patents (1982). Purification of thionyl chloride. U.S.
- Google Patents (1964). Process for the purification of thionyl chloride. U.S.
- Google Patents (2004). Method for purifying acid chlorides. U.S.
Sources
- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
strategies for improving the yield of quinoline-2-carboxamide synthesis
Welcome to the technical support center for the synthesis of quinoline-2-carboxamides. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve the yield and purity of your target compounds.
Section 1: Foundational Principles & Synthesis Strategy
The synthesis of a carboxamide from its parent carboxylic acid is a cornerstone of organic chemistry, yet its success with heterocyclic systems like quinoline-2-carboxylic acid depends on a nuanced understanding of the substrate's electronic properties and the appropriate choice of reagents. The primary challenge lies in converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.
The most common and direct route involves the conversion of quinoline-2-carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with the desired amine.
Experimental Workflow Overview
The following diagram outlines the general workflow for a typical two-step, one-pot synthesis of quinoline-2-carboxamides via an acyl chloride intermediate.
effective quenching of unreacted quinoline-2-carbonyl chloride post-reaction
Welcome to the technical support center for handling quinoline-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into effectively quenching unreacted this compound post-reaction, ensuring the integrity of your desired product and simplifying downstream processing.
I. The Challenge: Understanding the Reactivity of this compound
This compound is a valuable building block, but its high electrophilicity, driven by the electron-withdrawing nature of the carbonyl group and the adjacent quinoline ring, makes it susceptible to rapid reaction with a variety of nucleophiles.[1] Incomplete or improper quenching of this reagent is a frequent source of yield loss, purification difficulties, and reproducibility issues. The quinoline nitrogen, being a weak tertiary base, can also influence the reaction environment, particularly under acidic conditions.[2]
This guide provides robust solutions to common quenching problems, grounded in the principles of nucleophilic acyl substitution.[1][3]
II. Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues encountered during the workup of reactions involving this compound.
Issue 1: My TLC/LC-MS analysis shows the presence of quinoline-2-carboxylic acid after quenching, and my product yield is low.
Root Cause Analysis: This is a classic sign of hydrolysis, where the unreacted this compound has reacted with water to form the corresponding carboxylic acid. This occurs when the intended nucleophile (e.g., an amine) has not fully reacted, and the quenching process favors hydrolysis over the desired reaction.
Expert Recommendation: The primary goal of the quench is to neutralize the highly reactive acid chloride without compromising the desired product. A simple water quench is often too aggressive and can lead to the formation of quinoline-2-carboxylic acid, which can be challenging to separate from the desired product.
Recommended Protocol: The Methanol Quench
Methanol is an excellent choice for quenching as it reacts with the acid chloride to form the methyl ester (methyl quinoline-2-carboxylate). This ester is typically much easier to remove during purification (e.g., via chromatography or crystallization) than the polar carboxylic acid.
Step-by-Step Methodology:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C using an ice bath. This moderates the exothermic reaction between the acid chloride and the quenching agent.
-
Add Methanol: Slowly add 5-10 equivalents of anhydrous methanol to the cooled, stirred reaction mixture.
-
Warm and Stir: Allow the mixture to slowly warm to room temperature and stir for 30-60 minutes to ensure the complete conversion of the unreacted acid chloride to the methyl ester.
-
Monitor: Check for the absence of the starting acid chloride by TLC or LC-MS. You should see a new spot corresponding to the methyl ester.
-
Proceed with Workup: The reaction can now be worked up as required, for example, by dilution with an organic solvent and washing with a mild aqueous base (like saturated sodium bicarbonate solution) to remove any HCl generated.
Issue 2: During the aqueous quench, a large amount of white precipitate forms, making extraction difficult.
Root Cause Analysis: This precipitate is likely the water-insoluble quinoline-2-carboxylic acid formed from the hydrolysis of the excess acid chloride. If your desired product is an amine, the precipitate could also be the hydrochloride salt of your product, which may have limited solubility in the organic solvent.
Expert Recommendation: The key is to control the pH of the aqueous phase during the workup to ensure all species are in a soluble form.
Workflow Diagram: pH-Controlled Aqueous Workup
Caption: Workflow for effective aqueous quenching and extraction.
Step-by-Step Methodology:
-
Cool the Mixture: Cool the reaction vessel to 0 °C.
-
Basify: Instead of quenching with water or acid, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) with vigorous stirring.[4]
-
Monitor pH: Continuously monitor the pH of the aqueous layer. Add the base until the pH is stable between 8 and 9. At this pH, the quinoline-2-carboxylic acid will be deprotonated to its soluble sodium salt (sodium quinoline-2-carboxylate).
-
Dissolution: The precipitate should dissolve. If your desired product was a precipitated hydrochloride salt, it will be neutralized to the free base and dissolve in the organic solvent.
-
Extraction: Proceed with standard liquid-liquid extraction. The desired product will be in the organic layer, while the carboxylate salt will remain in the aqueous layer.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for this compound?
A1: The choice of quenching agent depends on the nature of your product and the subsequent purification strategy. Here is a comparison of common options:
| Quenching Agent | Product of Quench | Pros | Cons | Best For |
| Methanol/Ethanol | Methyl/Ethyl Ester | Forms a non-polar, easily separable byproduct. Mild conditions. | Introduces another ester into the mixture. | When the product is stable to alcohols and the resulting ester is easily removed. |
| Aqueous NaHCO₃/Na₂CO₃ | Carboxylate Salt | Effectively neutralizes HCl. Converts acid chloride to a water-soluble salt. | Can be slow. CO₂ evolution can cause frothing. May not be suitable for base-sensitive products. | General purpose; good for products that are not base-sensitive. |
| Aqueous NH₄OH | Primary Amide | Forms a relatively polar amide byproduct. | Can potentially react with some products. | Situations where an amide byproduct is acceptable or easily removed. |
| Water | Carboxylic Acid | Simple and readily available. | Forms a potentially insoluble and difficult-to-remove carboxylic acid. Highly exothermic.[1][5] | Not generally recommended unless the carboxylic acid is known to be easily separable. |
Q2: How critical is temperature control during the quench?
A2: It is absolutely critical. The reaction of this compound with nucleophiles like water or alcohols is highly exothermic.[5] Adding the quenching agent too quickly or at room temperature can cause a rapid temperature increase. This can lead to:
-
Side Reactions: Degradation of your desired product or formation of byproducts.
-
Safety Hazards: Uncontrolled boiling of low-boiling-point solvents and pressure buildup. Always perform the quench at 0 °C or below.
Q3: How can I confirm that the quenching is complete?
A3: The most reliable method is to take a small aliquot of the reaction mixture after quenching, perform a "mini-workup" (e.g., dilute with solvent, wash with water), and analyze the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should confirm the complete disappearance of the starting this compound.
Q4: What are the primary safety considerations?
A4: this compound is a corrosive solid that is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. It also reacts with moisture in the air to release hydrogen chloride (HCl) gas.
-
Handling: Always handle in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6]
-
Quenching: Be aware of the exothermic nature of the quench and the potential for gas evolution (HCl, or CO₂ if using bicarbonate/carbonate).
Q5: Can the quinoline nitrogen interfere with the reaction or quench?
A5: Yes. The quinoline nitrogen is basic and can be protonated by the HCl generated during the primary reaction or an acidic quench. This forms a quinolinium salt, which can alter the solubility of your entire molecule. This is why a basic or neutral workup is often preferred, as it keeps the quinoline nitrogen in its neutral, free-base form, ensuring better solubility in common organic solvents.[2]
Logical Flow: Decision Tree for Quenching Strategy
Caption: Decision tree for selecting an appropriate quenching strategy.
IV. References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Patel, V. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20455-20480. Available from: [Link]
-
MDPI. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 114-123. Available from: [Link]
-
Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Al-dujaili, J. H., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(47), 32964-32989. Available from: [Link]
-
ResearchGate. (n.d.). Standard synthesis of this compound (2) together with 4-chlorothis compound (3). Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
GHC. (2024). Carbonyl Chloride Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 1-25. Available from: [Link]
-
ResearchGate. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]
-
Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Retrieved from
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. Available from: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
-
LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
Validation & Comparative
A Comparative Guide to the Structural Characterization of Quinoline-2-Carbonyl Chloride by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinoline Scaffolds and the Role of Precise Structural Elucidation
Quinoline and its derivatives are fundamental heterocyclic compounds that form the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals. Their prevalence in medicinal chemistry underscores the critical importance of unambiguous structural characterization for understanding structure-activity relationships, ensuring purity, and guiding synthetic modifications. Among the diverse functionalities that can be appended to the quinoline ring, the carbonyl chloride group at the 2-position represents a highly reactive and versatile handle for further chemical transformations, making quinoline-2-carbonyl chloride a key intermediate in the synthesis of novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the detailed structural analysis of organic molecules.[1] By providing insights into the electronic environment and connectivity of individual protons and carbon atoms, ¹H and ¹³C NMR spectroscopy offer a comprehensive "fingerprint" of a molecule's architecture. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound. Through a comparative analysis with structurally related quinoline derivatives, we will elucidate the key spectral signatures of this important synthetic intermediate and provide a robust framework for its characterization.
The Power of NMR in Unraveling the Structure of this compound
The quinoline ring system presents a rich and informative landscape in NMR spectroscopy. The distinct electronic environments of the protons and carbons in both the pyridine and benzene rings give rise to a characteristic set of signals. The introduction of a substituent at the 2-position, such as the electron-withdrawing carbonyl chloride group, induces significant changes in the chemical shifts and coupling patterns of the nearby nuclei, providing a wealth of structural information.
Understanding the Fundamentals: Chemical Shift and Coupling Constants
The chemical shift (δ) in NMR spectroscopy is a measure of the resonance frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment.[2] Electron-withdrawing groups, like the carbonyl chloride, decrease the electron density around nearby nuclei, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, leading to "shielding" and an upfield shift.
Spin-spin coupling , observed as the splitting of NMR signals into multiplets, arises from the interaction of the magnetic moments of neighboring nuclei. The magnitude of this interaction is given by the coupling constant (J) , measured in Hertz (Hz), and provides valuable information about the connectivity and dihedral angles between atoms.[1]
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Our predictions are primarily based on the experimental data of quinaldic acid (quinoline-2-carboxylic acid) , the immediate precursor to this compound. The replacement of the hydroxyl group (-OH) in the carboxylic acid with a more electronegative chlorine atom (-Cl) in the acyl chloride will be the dominant factor influencing the chemical shifts. Specifically, we anticipate a downfield shift for the protons and carbons closest to the carbonyl group.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum of this compound is expected to display six distinct signals corresponding to the six protons of the quinoline ring. The protons on the pyridine ring (H-3 and H-4) and the proton on the benzene ring adjacent to the pyridine ring (H-8) are typically the most downfield due to the electron-withdrawing nature of the nitrogen atom and the carbonyl chloride group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~8.4 | d | J = 8.5 |
| H-4 | ~8.3 | d | J = 8.5 |
| H-8 | ~8.2 | d | J = 8.5 |
| H-5 | ~8.0 | d | J = 8.0 |
| H-7 | ~7.9 | ddd | J = 8.5, 7.0, 1.5 |
| H-6 | ~7.7 | ddd | J = 8.0, 7.0, 1.0 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a unique signal for each of the ten carbon atoms in this compound. The carbonyl carbon is expected to be the most downfield signal due to its direct attachment to two electronegative atoms (oxygen and chlorine). The carbons of the pyridine ring and the quaternary carbons involved in the ring fusion will also exhibit characteristic downfield shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-2 | ~151 |
| C-8a | ~147 |
| C-4 | ~138 |
| C-7 | ~132 |
| C-5 | ~131 |
| C-6 | ~130 |
| C-8 | ~130 |
| C-4a | ~129 |
| C-3 | ~122 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Comparative Analysis: Unveiling Substituent Effects
To truly appreciate the spectral features of this compound, a comparison with other 2-substituted quinoline derivatives is invaluable. Here, we compare its predicted NMR data with the experimental data of quinaldic acid and 2-methylquinoline (quinaldine) .
This compound vs. Quinaldic Acid
The primary difference between these two molecules is the substituent at the 2-position: a -COCl group versus a -COOH group.
-
¹H NMR: The most significant difference is expected for H-3, which is in close proximity to the substituent. The higher electronegativity of the chlorine atom in the carbonyl chloride will cause H-3 to shift further downfield compared to its position in quinaldic acid. The other protons of the quinoline ring will be less affected, but a general slight downfield shift may be observed due to the overall increased electron-withdrawing nature of the -COCl group.
-
¹³C NMR: The carbonyl carbon in this compound is expected to be significantly downfield compared to the carboxylic acid carbon in quinaldic acid. Similarly, C-2 and C-3 will also experience a noticeable downfield shift.
This compound vs. 2-Methylquinoline (Quinaldine)
Here, we compare the electron-withdrawing -COCl group with the electron-donating -CH₃ group.
-
¹H NMR: The protons of the quinoline ring in 2-methylquinoline are generally found at higher fields (more shielded) compared to those in this compound.[3] The methyl protons themselves will appear as a singlet in the upfield region (around 2.7 ppm). This stark contrast highlights the powerful influence of the substituent's electronic properties on the proton chemical shifts.
-
¹³C NMR: The carbons of the quinoline ring in 2-methylquinoline are also shielded relative to those in this compound.[4] The methyl carbon will give a characteristic signal in the aliphatic region of the spectrum.
The following table summarizes the experimental ¹H and ¹³C NMR data for our comparison compounds.
Table 1: Experimental ¹H and ¹³C NMR Data for Quinaldic Acid and 2-Methylquinoline (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quinaldic Acid | H-3: 8.29, H-4: 8.43, H-5: 7.96, H-6: 7.72, H-7: 7.85, H-8: 8.17 | C-2: 149.5, C-3: 119.2, C-4: 138.9, C-4a: 129.5, C-5: 127.9, C-6: 129.3, C-7: 131.0, C-8: 129.5, C-8a: 147.0, C=O: 165.5 |
| 2-Methylquinoline | H-3: 7.27, H-4: 8.03, H-5: 7.76, H-6: 7.48, H-7: 7.68, H-8: 8.03, CH₃: 2.75 | C-2: 158.9, C-3: 122.0, C-4: 136.2, C-4a: 128.8, C-5: 127.4, C-6: 125.9, C-7: 129.5, C-8: 129.0, C-8a: 147.9, CH₃: 25.3 |
Experimental Protocol for NMR Analysis of this compound
The high reactivity of this compound, particularly its sensitivity to moisture, necessitates careful handling and sample preparation to obtain high-quality NMR spectra.
Step-by-Step Methodology:
-
Drying of Glassware: All glassware, including the NMR tube, vials, and syringes, must be rigorously dried in an oven at >120 °C for several hours and cooled in a desiccator over a strong drying agent (e.g., P₂O₅) immediately before use.
-
Solvent Preparation: Use a fresh, sealed ampule of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆. If using a solvent from a bottle, it should be dried over a suitable drying agent (e.g., molecular sieves) prior to use.
-
Sample Handling: All manipulations of this compound should be performed under a dry, inert atmosphere, preferably within a glovebox.
-
Sample Preparation:
-
In the glovebox, accurately weigh approximately 5-10 mg of this compound into a small, dry vial.
-
Add approximately 0.6-0.7 mL of the dry deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Using a dry syringe or pipette, transfer the solution to a dry 5 mm NMR tube.
-
Securely cap the NMR tube to prevent the ingress of atmospheric moisture.
-
-
NMR Data Acquisition:
-
Promptly insert the sample into the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, especially for quaternary carbons, a longer acquisition time may be necessary.
-
To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) to identify directly bonded ¹H-¹³C pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations.
-
-
Data Processing and Referencing: Process the acquired spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Conclusion: A Powerful Tool for Structural Verification
This guide has provided a comprehensive overview of the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. While experimental data for this reactive compound is scarce, by applying fundamental NMR principles and leveraging data from analogous compounds, we have presented a robust prediction of its spectral features. The comparative analysis with quinaldic acid and 2-methylquinoline clearly demonstrates the significant influence of the 2-substituent on the electronic environment of the quinoline ring, which is readily observed in the NMR spectra. The detailed experimental protocol provided will enable researchers to confidently acquire high-quality NMR data for this and other moisture-sensitive compounds. Ultimately, a thorough understanding and application of NMR spectroscopy are paramount for the unambiguous structural elucidation and quality control of quinoline-based compounds, thereby accelerating the discovery and development of new therapeutic agents.
References
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Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
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A Comparative Guide to the Bioactivity of Quinoline-2-Carboxamide Analogs: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous therapeutic agents, owing to its ability to interact with a wide array of biological targets.[1][2][3] The introduction of a carboxamide linkage at the 2-position of the quinoline ring gives rise to quinoline-2-carboxamides, a class of compounds that has garnered significant attention for its diverse and potent biological activities.[4][5] This guide provides an in-depth, comparative analysis of the bioactivity of various quinoline-2-carboxamide analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
General Synthesis of Quinoline-2-Carboxamide Analogs
The synthesis of quinoline-2-carboxamide analogs typically involves the coupling of a quinoline-2-carboxylic acid derivative with a diverse range of amines. A common and efficient method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Experimental Protocol: Synthesis of Quinoline-2-Carboxamides
This protocol describes a general procedure for the synthesis of quinoline-2-carboxamide analogs.
Step 1: Activation of Quinoline-2-Carboxylic Acid
-
To a solution of quinoline-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF), add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C.[5][6]
-
Allow the reaction mixture to stir at room temperature until the conversion to quinoline-2-carbonyl chloride is complete (monitored by TLC).
-
Remove the solvent and excess activating agent under reduced pressure to obtain the crude acyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude this compound in an anhydrous solvent.
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in the same solvent.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired quinoline-2-carboxamide analog.
Caption: General synthetic route for quinoline-2-carboxamide analogs.
Comparative Bioactivity Analysis
The bioactivity of quinoline-2-carboxamide analogs is highly dependent on the nature and position of substituents on both the quinoline ring and the carboxamide nitrogen. This section will compare their anticancer, antimicrobial, and antiviral activities.
Anticancer Activity
Quinoline and its derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[7][8][9] The carboxamide moiety in quinoline-2-carboxamides plays a crucial role in their interaction with biological targets, often acting as a hydrogen bond donor or acceptor.[4]
Mechanism of Action: Many quinoline-based anticancer agents function as topoisomerase inhibitors, intercalate into DNA, or inhibit protein kinases involved in pro-survival signaling pathways.[8][10] Some derivatives can also induce apoptosis by generating reactive oxygen species (ROS) and causing mitochondrial dysfunction.[10]
Structure-Activity Relationship (SAR):
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences anticancer potency. Aromatic and bulky aliphatic groups are often favored. For instance, N-aryl and N-benzyl derivatives have demonstrated notable cytotoxic activity.
-
Substitution on the Quinoline Ring: Substitution at various positions of the quinoline ring can modulate activity. For example, the presence of a hydroxyl group at the 8-position has been shown to be a key structural fragment for biological activity in some series.[11] Methoxy substitution at the 8-position has also been found to enhance activity against certain cancer cell lines.[7]
Comparative Data:
| Compound ID | R Group (on amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | -CH(CH₃)CH₂C≡CH | C-32 (Melanoma) | 10.2 | [11] |
| MDA-MB-231 (Breast) | 12.4 | [11] | ||
| A549 (Lung) | 15.1 | [11] | ||
| 12a | 2-hydroxyphenyl | Not specified | 16.3 | [5] |
| 16a | 2-chlorophenyl | Not specified | 56.3 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-2-carboxamide analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some being used to treat bacterial and parasitic infections.[3][12] Quinoline-2-carboxamides have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Mechanism of Action: The antimicrobial action of quinoline derivatives can involve various mechanisms, including inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with cellular respiration.[11][12]
Structure-Activity Relationship (SAR):
-
Lipophilicity: Lipophilicity plays a crucial role in the antimicrobial activity of these compounds, as it affects their ability to penetrate bacterial cell walls.
-
Amide Substituents: N-cycloalkyl and N-(phenylethyl) substitutions on the carboxamide have been shown to be effective against Mycobacterium tuberculosis.[5]
-
Quinoline Ring Modifications: The presence of specific substituents on the quinoline ring can enhance activity against particular microbial strains.
Comparative Data:
| Compound ID | R Group (on amide) | Microorganism | MIC (µg/mL) | Reference |
| N-Cycloheptyl | Cycloheptyl | M. tuberculosis | 6.25 | [5] |
| N-Cyclohexyl | Cyclohexyl | M. tuberculosis | 12.5 | [5] |
| N-(2-phenylethyl) | 2-phenylethyl | M. tuberculosis | 12.5 | [5] |
| 2f | 8-methoxy substitution | E. coli | 32 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline-2-carboxamide analogs in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity
The emergence of viral diseases has spurred the search for novel antiviral agents. Quinoline derivatives have demonstrated activity against a range of viruses, including coronaviruses and enteroviruses.[13][14][15]
Mechanism of Action: The antiviral mechanism of quinoline analogs can vary. Some, like chloroquine, are thought to interfere with viral entry by inhibiting endosomal acidification.[15] Others may target specific viral proteins, such as the VP1 capsid protein of enteroviruses.[13]
Structure-Activity Relationship (SAR):
-
Substituents on the Quinoline Ring: Specific substitutions on the quinoline ring are critical for antiviral potency. For example, a 1,2,4-oxadiazole substituent has been identified as essential for binding to the hydrophobic pocket of the EV-D68 VP1 protein.[13]
-
Amide Moiety: The carboxamide linkage can contribute to the binding of the molecule to its viral target through hydrogen bonding interactions.
Comparative Data:
| Compound | Virus | EC50 (µM) | Reference |
| Chloroquine | SARS-CoV-2 | 1.13 | [15] |
| Hydroxychloroquine | SARS-CoV-2 | 0.72 | [15] |
| Compound 19 | EV-D68 | 0.05-0.10 | [13] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the quinoline-2-carboxamide analog.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Workflow of the plaque reduction assay for antiviral activity.
Conclusion and Future Perspectives
Quinoline-2-carboxamide analogs represent a versatile and promising scaffold for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and antiviral activities has revealed critical structure-activity relationships that can guide the design of more potent and selective compounds. The modular nature of their synthesis allows for the generation of large and diverse chemical libraries for screening.
Future efforts in this field should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs will be crucial for their further development.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Combinatorial Approaches: Exploring the synergistic effects of quinoline-2-carboxamide analogs with existing drugs could lead to more effective treatment strategies and help combat drug resistance.
By leveraging the knowledge gained from comparative bioactivity studies and employing rational drug design principles, the full therapeutic potential of quinoline-2-carboxamide analogs can be realized.
References
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Gutarowska, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4483. [Link]
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Nair, L. G., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-25. [Link]
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Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 613-635. [Link]
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Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9139-9150. [Link]
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Various Authors. (2023). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26685-26706. [Link]
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Iqbal, J., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2999. [Link]
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Various Authors. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]
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Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21361. [Link]
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Kumar, S. V., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry, 65(15), 10466-10480. [Link]
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Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(10), 1625-1654. [Link]
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Zemtsova, M. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 278-280. [Link]
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Various Authors. (2020). Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. ResearchGate. [Link]
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Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2663-2685. [Link]
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Al-Warhi, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29864. [Link]
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Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]
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Yildiz, I., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1017-1031. [Link]
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Various Authors. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Research Square. [Link]
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De Meyer, T., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Virology Journal, 18(1), 143. [Link]
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A Comparative Guide: Acyl Chloride Method vs. Direct Amide Coupling for the Synthesis of Quinoline-2-Carboxamides
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinoline-2-carboxamide scaffold is a privileged motif, exhibiting a wide spectrum of biological activities. The efficient and reliable synthesis of these compounds is therefore of paramount importance. The formation of the amide bond is the cornerstone of this synthesis, and two principal methodologies are often employed: the traditional acyl chloride method and modern direct amide coupling techniques. This guide provides an in-depth, objective comparison of these two approaches, supported by mechanistic insights and representative experimental data, to empower researchers in selecting the optimal synthetic strategy for their specific needs.
The Fundamental Chemistry: A Tale of Two Pathways
The synthesis of quinoline-2-carboxamides from quinoline-2-carboxylic acid and an amine fundamentally involves the formation of an amide bond. The challenge lies in the fact that a direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a stable ammonium carboxylate salt, which is unreactive towards amide formation under standard conditions.[1] Both the acyl chloride method and direct amide coupling are designed to overcome this thermodynamic hurdle by activating the carboxylic acid.
The Acyl Chloride Method: A Two-Step Activation
The acyl chloride method is a classic and robust two-step approach. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with the desired amine to furnish the amide.
The high reactivity of the acyl chloride intermediate is the key to the success of this method, driving the reaction to completion, often with high yields.[2]
Direct Amide Coupling: A One-Pot Convenience
Direct amide coupling methods, as the name suggests, aim to form the amide bond in a single step from the carboxylic acid and amine. This is achieved through the use of "coupling reagents" that activate the carboxylic acid in situ, forming a highly reactive intermediate that is immediately consumed by the amine. A plethora of coupling reagents are available, with common examples including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
Mechanistic Rationale: Understanding the "Why"
A deeper understanding of the underlying mechanisms of each method reveals their intrinsic advantages and disadvantages.
Acyl Chloride Formation and Reaction
The conversion of quinoline-2-carboxylic acid to its acyl chloride is a nucleophilic acyl substitution reaction. Thionyl chloride, for instance, reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.
Workflow: Acyl Chloride Method
Caption: A two-step workflow for the acyl chloride method.
The subsequent reaction of the highly electrophilic this compound with an amine is a rapid and typically irreversible nucleophilic acyl substitution, leading to the desired amide and hydrochloric acid. A base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct.
The Intricacies of Direct Amide Coupling
Direct coupling reagents function by converting the carboxylic acid into a more reactive species in situ. For instance, with EDC/HOBt, the EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with HOBt to form an active ester. The active ester is less prone to side reactions and racemization and reacts cleanly with the amine to yield the amide.
HATU, a uronium-based coupling reagent, reacts with the carboxylate to form a highly reactive activated ester, which then rapidly acylates the amine. The choice of coupling reagent and additives can significantly impact the reaction's efficiency and the preservation of stereochemical integrity, a critical consideration in drug development.[3][4]
Workflow: Direct Amide Coupling
Caption: A one-pot workflow for the direct amide coupling method.
Head-to-Head Comparison: A Data-Driven Perspective
| Feature | Acyl Chloride Method | Direct Amide Coupling (e.g., HATU, EDC/HOBt) |
| Reaction Steps | Two steps: 1. Acyl chloride formation; 2. Amidation. | One-pot reaction. |
| Typical Yields | Generally high to excellent (often >85%).[5] | Variable, from moderate to high (typically 50-90%), depending on substrates and coupling reagent.[6] |
| Reaction Conditions | Acyl chloride formation can require heating (reflux). Amidation is often performed at room temperature or below. | Typically performed at room temperature. |
| Reagent Handling | Requires handling of moisture-sensitive and corrosive chlorinating agents (e.g., SOCl₂). The acyl chloride intermediate is also moisture-sensitive. | Coupling reagents are generally stable solids, though some can be moisture-sensitive. |
| Byproduct Removal | Gaseous byproducts (SO₂, HCl) from acyl chloride formation are easily removed. The salt byproduct from the amidation step is typically removed by aqueous workup. | Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, HOBt, tetramethylurea from HATU) can be challenging to remove and may require chromatography.[7] |
| Cost | Reagents like thionyl chloride are generally inexpensive. | Coupling reagents, especially advanced ones like HATU, can be significantly more expensive. |
| Substrate Scope | Broad scope, effective for a wide range of amines. | Generally broad, but can be sensitive to sterically hindered or electron-deficient amines. The choice of coupling reagent is crucial. |
| Racemization Risk | Lower risk of racemization for chiral carboxylic acids if the acyl chloride is formed and used under appropriate conditions. | Risk of racemization, especially with carbodiimide reagents. Additives like HOBt are used to suppress this. Uronium reagents like HATU are generally better in this regard.[3][4] |
Experimental Protocols: A Practical Guide
The following are representative, step-by-step methodologies for the synthesis of a generic quinoline-2-carboxamide.
Protocol 1: Acyl Chloride Method
Step 1: Synthesis of this compound
-
To a solution of quinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid), add thionyl chloride (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude this compound, which is often used in the next step without further purification.
Step 2: Synthesis of Quinoline-2-carboxamide
-
Dissolve the crude this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Amide Coupling using HATU
-
To a solution of quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove the water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any remaining coupling agent byproducts.
Conclusion: Selecting the Right Tool for the Job
The choice between the acyl chloride method and direct amide coupling for the synthesis of quinoline-2-carboxamides is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
The acyl chloride method is often the preferred choice when:
-
High yields are paramount.
-
Cost is a significant consideration.
-
The starting materials are robust and can withstand the conditions of acyl chloride formation.
-
Large-scale synthesis is required, where the cost of coupling reagents would be prohibitive.
Direct amide coupling is advantageous when:
-
A one-pot procedure is desired for convenience and speed.
-
The carboxylic acid or amine contains sensitive functional groups that are incompatible with chlorinating agents.
-
Minimizing racemization of chiral centers is a critical concern (with the appropriate choice of coupling reagent).
-
Small-scale synthesis or library generation is being performed, where the higher cost of reagents is less of a factor.
Ultimately, the expertise of the synthetic chemist lies in understanding the nuances of each method and applying them judiciously to achieve the desired outcome with efficiency and elegance. This guide serves as a foundational resource to aid in that decision-making process, fostering a more informed and effective approach to the synthesis of vital quinoline-2-carboxamide scaffolds.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Govdi, A. I., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 55(5), 483-487.
- Hassan, S. Y., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4969.
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
- Kumar, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4872-4875.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Pawar, S. D., et al. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 55(17), 2819-2822.
- Shinde, D. B., et al. (2014). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Synlett, 25(10), 1435-1436.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Quinoline-2-carbonyl chloride
Welcome to your essential guide for handling Quinoline-2-carbonyl chloride. In the pursuit of novel therapeutics and chemical entities, the ability to safely manage reactive reagents is paramount. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in the chemical principles that dictate the hazards of this molecule. Our goal is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
This compound is a bifunctional molecule, and its risks are a composite of its two core components: the quinoline scaffold and the acyl chloride functional group. The quinoline moiety is associated with significant toxicological hazards, including potential carcinogenicity and mutagenicity[1][2]. The acyl chloride group is highly reactive, particularly with nucleophiles like water, leading to the release of corrosive hydrochloric acid[3][4]. This guide is structured to address these dual hazards systematically.
Hazard Assessment & Risk Mitigation
Before any work begins, a thorough understanding of the specific risks is essential. The primary hazards stem from:
-
Corrosivity and Reactivity: Like all acyl chlorides, this compound will react violently with water, alcohols, and other protic solvents. This hydrolysis reaction releases hydrogen chloride (HCl) gas, which is corrosive to the respiratory tract and can cause severe skin and eye burns[3][5][6]. Handling must always be performed under anhydrous conditions in a well-ventilated area.
-
Toxicological Profile: The parent quinoline structure is classified as toxic if swallowed, harmful in contact with skin, a serious eye and skin irritant, and is suspected of causing genetic defects and cancer[1][2]. Therefore, exposure via all routes—inhalation, ingestion, and dermal contact—must be strictly avoided.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement. The specific PPE for handling this compound is detailed below.
| Equipment | Specification | Purpose & Rationale | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloving recommended) | Provides a primary barrier against skin contact[3][7]. Acyl chlorides can degrade glove materials; double-gloving and frequent changes are critical. Inspect gloves for any signs of degradation or punctures before and during use[8]. | Primary |
| Eye Protection | Chemical Splash Goggles & Face Shield | Goggles protect against splashes and vapors. A face shield worn over goggles provides a secondary barrier for the entire face, crucial when handling larger quantities or during reactive procedures[4][5]. | Primary & Secondary |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations must be conducted within a properly functioning chemical fume hood to prevent inhalation of corrosive vapors (HCl) and fine particles of the solid reagent[3]. | Primary Engineering Control |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Protects skin and personal clothing from contamination[9]. An apron provides an additional layer of protection against splashes of this corrosive material. | Primary & Secondary |
Operational Workflow: From Vial to Waste
This section provides a step-by-step methodology for the safe handling of this compound. The entire workflow must be conducted within a chemical fume hood.
Workflow Diagram: Safe Handling of Reactive Acyl Chlorides
Caption: A workflow for safely handling this compound.
Step-by-Step Protocol
-
Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood has a current certification and is drawing properly.
-
Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.
-
Inert Conditions: Ensure all glassware is oven-dried or flame-dried to remove residual moisture. Prepare anhydrous solvents if required for the reaction.
-
Waste Preparation: Prepare two designated waste containers: one for solid waste (contaminated weigh boats, gloves, etc.) and a second, larger beaker or flask containing a stirred, non-nucleophilic base (like sodium bicarbonate solution, cautiously) or an appropriate quenching agent for liquid waste and final decontamination.
-
-
Handling and Reaction:
-
Weighing: Tare a suitable container (e.g., a glass vial or weigh boat). Carefully dispense the required amount of this compound, avoiding the creation of airborne dust. Perform this task deep within the fume hood.
-
Transfer: Add the solid to the reaction vessel. If the reaction is highly sensitive to moisture, this should be done under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Reaction Addition: If adding the solid to a solvent, add it portion-wise to control the reaction rate and any exotherm. If it is being dissolved first, add the resulting solution to the reaction mixture dropwise.
-
Avoid Incompatibilities: Keep the reagent away from strong oxidizing agents, acids, bases, and especially water/alcohols unless part of a controlled reaction[3][10].
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and equipment that came into contact with the chemical must be carefully decontaminated. This can be done by slowly rinsing with an appropriate solvent (e.g., acetone) into the designated liquid waste container. Subsequently, the glassware should be cautiously rinsed with water.
-
Waste Quenching & Disposal: Any residual or excess this compound must be quenched before disposal. This can be achieved by slowly and carefully adding the material to a stirred, cooled solution of sodium bicarbonate or another suitable weak base. Caution: This is an exothermic reaction and will release gas (CO2 and HCl). Once the reaction has ceased, the neutralized solution can be disposed of as hazardous liquid waste.
-
Solid Waste: All contaminated solid materials (gloves, weigh paper, etc.) must be placed in a sealed, clearly labeled hazardous waste container[11][12]. Do not mix with regular trash.
-
Final Steps: Once all materials are secured for disposal, remove PPE in the correct order (gloves last), and thoroughly wash hands with soap and water[1].
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[5][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[5][11]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small, it can be absorbed with an inert material like vermiculite or dry sand[10]. Place the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials to absorb the spill. For large spills, evacuate the laboratory and contact your institution's emergency response team.
By integrating these safety protocols and the scientific rationale behind them into your daily operations, you can handle this compound with the confidence and respect this reactive molecule demands, ensuring the integrity of your research and the safety of your team.
References
- GHC Gerling, Holz & Co. Handels GmbH. (2024). Safety Data Sheet: Carbonyl Chloride.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Quinoline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride.
- TCI EUROPE N.V. (2018). Safety Data Sheet: Pyridine-2-carbonyl Chloride Hydrochloride.
- Techno Pharmchem. (n.d.). Material Safety Data Sheet: QUINOLINE FOR SYNTHESIS.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Acetyl chloride.
- ResearchGate. (n.d.). Standard synthesis of this compound (2) together with 4-chlorothis compound (3).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. This source is conceptually referenced for general acyl chloride handling.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Fisher Scientific. (2009). Safety Data Sheet: Hydrochloric acid.
- BASF. (2026). Safety data sheet.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
